REACTION_CXSMILES
|
O[C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]>C(OC(=O)C)(=O)C>[CH:10]1[C:6]2[C:7](=[O:9])[O:8][C:2]3[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=3[O:4][C:5]=2[CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
146.5 (± 1.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess acetic anhydride was evaporated by a rotatory evaporator
|
Type
|
ADDITION
|
Details
|
the residue was poured into ice water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with saturated NaHCO3 and saturated ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated by a rotatory evaporator
|
Type
|
CUSTOM
|
Details
|
After dryness and purification by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2OC3=C(OC(C21)=O)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |